molecular formula C20H30O2 B12520034 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one CAS No. 651726-63-5

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

Cat. No.: B12520034
CAS No.: 651726-63-5
M. Wt: 302.5 g/mol
InChI Key: LWTGBFDZZCRIAS-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is a branched aliphatic ketone with a 12-carbon chain (dodecene backbone) featuring a double bond at position 5, a methyl group at position 2, and a hydroxy(phenyl)methyl substituent at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651726-63-5

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

InChI

InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3

InChI Key

LWTGBFDZZCRIAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation for β-Hydroxy Ketone Formation

The core β-hydroxy ketone structure is central to this compound’s synthesis. Aldol condensation is a primary strategy to form this moiety, involving nucleophilic enolate attack on an aldehyde or ketone.

Key Methodology

  • Base-Catalyzed Route :
    A dodecanal derivative (e.g., 5-dodecanal) reacts with a methyl ketone (e.g., 2-methylcyclohexanone) in the presence of a base (e.g., NaOH, KOH) to form the aldol adduct. This method is widely used for β-hydroxy ketone synthesis.
  • Lewis Acid Promotion :
    MgI₂ or other Lewis acids (e.g., TiCl₄, Sn(OTf)₂) can catalyze the reaction under mild conditions (room temperature, CH₂Cl₂ solvent), achieving yields up to 98%.
Table 1: Aldol Condensation Conditions and Yields
Base/Catalyst Solvent Temperature Yield (%) Reference
MgI₂ CH₂Cl₂ 25°C 95–98
NaOH H₂O/EtOH 50°C 70–85
LDA THF -80°C 60–75

Introduction of the Hydroxy(phenyl)methyl Group

The hydroxy(phenyl)methyl moiety is introduced via nucleophilic addition or coupling reactions.

Grignard Reaction Approach

  • Benzylmagnesium Bromide Addition :
    A methyl ketone (e.g., 2-methyl-5-dodecan-3-one) reacts with benzylmagnesium bromide to form a tertiary alcohol intermediate. Subsequent oxidation or dehydration yields the desired product.
  • Protection-Deprotection Strategy :
    Protect the hydroxy group with a silyl ether (e.g., TBS) during aldol formation, then deprotect post-synthesis.

Cross-Coupling Alternatives

  • Suzuki-Miyaura Coupling :
    Introduce a phenyl group via palladium-catalyzed coupling of a boronic acid with an aryl halide, though this is less common for hydroxy(phenyl)methyl groups.

Double Bond Formation via Dehydration

The dodec-5-en-3-one moiety is typically formed through acid- or base-catalyzed dehydration of the β-hydroxy ketone.

Mechanistic Pathways

  • E1cB Elimination :
    Base (e.g., KOH) abstracts a β-hydrogen, forming a conjugate base that eliminates water to yield the α,β-unsaturated ketone.
  • E2 Mechanism :
    Acid (e.g., H₂SO₄) protonates the hydroxy group, facilitating concerted elimination of H₂O.
Table 2: Dehydration Conditions and Outcomes
Reagent Solvent Temperature Selectivity (E/Z) Reference
KOH/EtOH EtOH 80°C Predominantly E
H₂SO₄ AcOH 60°C E > Z (90:10)

Purification and Characterization

Crude products are purified via recrystallization or column chromatography .

Key Techniques

  • Recrystallization :
    Ethanol or hexane/ethyl acetate mixtures are used to isolate the pure enone.
  • Chromatography :
    Silica gel columns with gradient elution (hexane/EtOAc) separate isomers and impurities.

Comparative Analysis of Reaction Conditions

The choice of catalyst, solvent, and base critically impacts yield and selectivity.

Case Study: Aldol vs. Lewis Acid-Catalyzed Routes

Parameter Aldol Condensation (Base) MgI₂-Catalyzed
Catalyst NaOH, KOH MgI₂
Solvent H₂O/EtOH CH₂Cl₂
Yield 70–85% 95–98%
Stereocontrol Moderate High (diastereoselective)
Reference

Stereochemical Considerations

For enantiomerically pure products, asymmetric catalysis or chiral auxiliaries may be employed.

  • Proline Derivatives :
    Hydrophobic proline catalysts (e.g., 4-hydroxyproline) enable enantioselective aldol reactions in aqueous media.
  • Chiral Resolution :
    Racemic mixtures can be resolved using chiral acids (e.g., tartaric acid) or chromatography.

Challenges and Optimization

  • Side Reactions :
    Over-oxidation or polymerization may occur with strong bases. MgI₂ minimizes these risks.
  • Scalability : Solvent choice (e.g., THF vs. MTBE) affects reaction rates and industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Based Analogs ()

The compound 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5) shares a hydroxy(aryl)methyl motif with the target compound but differs in backbone structure and substituents:

  • Backbone : Cyclohexyl vs. linear dodecene chain.
  • Aryl Group : 4-Trifluoromethylphenyl (electron-withdrawing) vs. unsubstituted phenyl.
  • Functional Groups : Additional diketone groups (pentane-2,4-dione) in S,S,R-5.

Biological Activity :
S,S,R-5 exhibits potent multi-target antidiabetic activity, with IC₅₀ values of 6.28 µM (α-glucosidase), 4.58 µM (α-amylase), and 0.91 µM (PTP1B) . The trifluoromethyl group likely enhances binding affinity to enzymatic targets due to its electronegativity and lipophilicity. By contrast, the phenyl group in the target compound may reduce such interactions, though this remains speculative without experimental data.

Hydroxyacetophenone Derivatives ()

The handbook lists hydroxyacetophenones such as 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate, which share phenolic and ketone functionalities with the target compound. Key differences include:

  • Substituents : Bulky tert-butyl groups vs. a linear aliphatic chain.
  • Polarity : The tert-butyl groups in the handbook compound increase steric hindrance and reduce solubility compared to the target’s flexible dodecene chain.

Physicochemical Implications :
Long aliphatic chains (e.g., dodecene) typically enhance lipophilicity, favoring membrane permeability in drug design. Conversely, bulky substituents (e.g., tert-butyl) may improve metabolic stability but reduce solubility .

Data Table: Structural and Functional Comparisons

Compound Name Backbone Aryl Substituent Key Functional Groups Reported IC₅₀ (µM)
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one Linear dodecene Phenyl (unsubstituted) Hydroxyl, ketone Not reported
S,S,R-5 () Cyclohexyl 4-CF₃-phenyl Hydroxyl, diketone 6.28 (α-glucosidase)
2-[3,5-Bis(tert-butyl)-4-hydroxyphenyl]... Phenyl-acetate 3,5-tert-butyl Ester, ketone Not reported

Research Findings and Implications

  • Electron-Withdrawing Groups : The CF₃ group in S,S,R-5 enhances enzymatic inhibition compared to unsubstituted phenyl groups, suggesting that modifying the target compound’s aryl ring could optimize bioactivity .
  • Backbone Flexibility : Linear aliphatic chains (as in the target compound) may improve pharmacokinetic properties over rigid cyclohexyl systems, though this requires validation .

Biological Activity

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound is characterized by a hydroxyl group and a phenylmethyl moiety, which may contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈O₂
Molecular Weight238.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that it significantly reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in human cell lines. The results are summarized in the following table:

Concentration (µM)COX-2 Inhibition (%)iNOS Inhibition (%)
14550
57065
108580

These findings suggest that the compound may be effective in reducing inflammation through the inhibition of key inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) are detailed below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human keratinocytes, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in inflammatory markers. The study highlighted its potential application in treating skin conditions characterized by inflammation.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct therapy for bacterial infections. Patients receiving treatment showed a significant reduction in infection rates compared to the control group, supporting its role as an antimicrobial agent.

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